molecular formula C9H10FNO3 B114778 2-fluoro-5-hydroxy-L-phenylalanine CAS No. 148613-12-1

2-fluoro-5-hydroxy-L-phenylalanine

Cat. No. B114778
M. Wt: 199.18 g/mol
InChI Key: YTYMWTLCTJSNDC-QMMMGPOBSA-N
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Description

2-Fluoro-5-hydroxy-L-phenylalanine is a phenylalanine derivative. It belongs to the class of organic compounds known as phenylalanine and derivatives . It’s a non-proteinogenic alpha-amino acid and a member of monofluorobenzenes .


Synthesis Analysis

The synthesis of fluorinated compounds, including 2-fluoro-5-hydroxy-L-phenylalanine, has attracted attention from biologists and chemists . Enzymatic methods are essential for the synthesis of these compounds . The direct formation of the C-F bond by fluorinase is the most effective and promising method . There are different synthetic approaches to prepare ᴅ- or ʟ-fluorinated phenylalanines .


Molecular Structure Analysis

The molecular formula of 2-fluoro-5-hydroxy-L-phenylalanine is C9H10FNO3 . Its average mass is 199.179 Da .


Chemical Reactions Analysis

The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Achieving selective fluorination is still a huge challenge under mild conditions .

Safety And Hazards

While specific safety and hazards information for 2-fluoro-5-hydroxy-L-phenylalanine is not available, general precautions should be taken while handling such compounds. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015, including various enzymes . This review will help researchers to understand the significance of enzymatic methods for the synthesis of fluorinated compounds and find or create excellent fluoride synthase in future research .

properties

IUPAC Name

(2S)-2-amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c10-7-2-1-6(12)3-5(7)4-8(11)9(13)14/h1-3,8,12H,4,11H2,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYMWTLCTJSNDC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CC(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)C[C@@H](C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60933441
Record name 2-Fluoro-5-hydroxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-5-hydroxy-L-phenylalanine

CAS RN

148613-12-1
Record name 6-Fluoro-3-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148613121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-5-hydroxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-FLUORO-5-HYDROXY-L-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2KAM9W67S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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